molecular formula C22H25N3O6S2 B2547618 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone CAS No. 922953-87-5

1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone

Cat. No.: B2547618
CAS No.: 922953-87-5
M. Wt: 491.58
InChI Key: SWZXSWKCMOUFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, linked via a piperazine ring to a 4-methoxyphenylsulfonyl ethanone moiety. Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in related piperazine-sulfonyl derivatives .

Properties

IUPAC Name

1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-29-15-4-6-16(7-5-15)33(27,28)14-19(26)24-10-12-25(13-11-24)22-23-20-17(30-2)8-9-18(31-3)21(20)32-22/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXSWKCMOUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine moiety and a benzo[d]thiazole unit. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.

Molecular Characteristics

The molecular formula of the compound is C24H28N4O3SC_{24}H_{28}N_{4}O_{3}S with a molecular weight of approximately 484.6 g/mol. Its structural features may contribute to its biological activity by influencing interactions with various biological targets.

PropertyValue
Molecular FormulaC24H28N4O3S
Molecular Weight484.6 g/mol
CAS Number897484-72-9

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing the benzo[d]thiazole moiety have shown significant activity against various cancer cell lines. In one study, compounds were tested against the NCI 60 cell lines panel, revealing notable growth inhibition rates in leukemia and solid tumor cell lines .

Antibacterial and Antifungal Activity

The compound's structure suggests potential antibacterial properties. Research indicates that thiazolidinone derivatives exhibit moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli at certain concentrations. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes .

Antioxidant Activity

Another area of interest is the antioxidant capacity of similar compounds. Studies have employed DPPH free radical scavenging methods to evaluate the antioxidant activity, showing promising results that suggest these compounds may mitigate oxidative stress in biological systems .

Case Studies

  • Anticancer Evaluation
    • A study assessed the anticancer activity of various thiazolidinone derivatives, including those related to our compound. Results indicated that specific derivatives achieved over 50% inhibition in cancer cell proliferation at sub-MIC concentrations, suggesting their potential as chemotherapeutic agents .
  • Antimicrobial Screening
    • In a comprehensive screening of synthesized thiazolidinones, several compounds demonstrated significant antibacterial effects against multi-drug resistant strains. The most active compounds showed MIC values ranging from 0.5 to 10 µg/mL against Staphylococcus aureus and Salmonella typhi.
  • Biofilm Inhibition
    • The potential for biofilm inhibition was also evaluated in related compounds, which showed reductions in biofilm formation by over 60% at specific concentrations, indicating their utility in treating biofilm-associated infections .

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications:

Antitumor Activity

Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit antitumor properties. The presence of the piperazine moiety is believed to enhance the interaction with cellular targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The sulfonyl group in the compound is known to impart antimicrobial activity. Compounds featuring similar structural motifs have been reported to exhibit broad-spectrum antibacterial and antifungal effects. This suggests that 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone may be effective against various microbial strains, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. This compound's structural characteristics may allow it to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : The piperazine core is synthesized through the reaction of appropriate amines with carbonyl compounds.
  • Coupling with Benzo[d]thiazole : The benzo[d]thiazole moiety is introduced via nucleophilic substitution reactions.
  • Sulfonation : The final step involves the introduction of the sulfonyl group, which can be achieved using sulfonating agents under controlled conditions.

Case Studies

Several studies have explored the applications of compounds structurally similar to this compound:

  • Antitumor Study : A study published in MDPI demonstrated that benzo[d]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
  • Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics based on this compound's structure .
  • Neuropharmacological Investigation : Research focusing on piperazine derivatives found that they could effectively modulate neurotransmitter levels in animal models, supporting their potential use in treating mood disorders .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Scaffolds

Several compounds share the piperazine-sulfonyl ethanone backbone but differ in heterocyclic substituents:

  • 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(4-methoxyphenylsulfonyl)piperazin-1-yl)ethanone (7n): Replaces the benzo[d]thiazole with a tetrazole-thio group and incorporates a nitro substituent.
  • 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f): Substitutes the benzo[d]thiazole with a benzo[b]thiophene and uses a propanone linker. The extended alkyl chain may alter binding affinity and lipophilicity .

Table 1: Structural and Physical Comparisons

Compound Core Structure Key Substituents Melting Point (°C) Notable Features
Target Compound Benzo[d]thiazole 4,7-Dimethoxy, 4-MeOPh-SO₂ N/A High solubility via piperazine
7n () Tetrazole-thio 4-NO₂Ph, 4-MeOPh-SO₂ 161–163 Electron-withdrawing nitro group
7f () Benzo[b]thiophene 4-NO₂Ph, propanone linker 138–141 Extended alkyl chain
Functional Group Variations
  • Benzothiazole-Piperazine-Triazole Hybrids (5j, 5k) : Replace the sulfonyl group with triazole-thio or benzimidazole-thio moieties. These hybrids exhibit antiproliferative activity, suggesting the sulfonyl group in the target compound may confer distinct target selectivity .
  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Uses a trifluoromethylphenyl group and thiophene carbonyl. The CF₃ group enhances lipophilicity, contrasting with the polar sulfonyl in the target compound .
Electronic and Steric Effects
  • This contrasts with electron-withdrawing groups (e.g., NO₂ in 7n), which may enhance electrophilic reactivity but reduce bioavailability .
  • The 4-methoxyphenylsulfonyl group balances hydrophilicity and steric bulk, whereas bulkier substituents (e.g., trifluoromethyl in MK37) may hinder target binding .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves sequential functionalization of the benzo[d]thiazole and piperazine cores. A typical route includes:

Benzo[d]thiazole Formation : Condensation of 4,7-dimethoxy-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under reflux in ethanol .

Piperazine Coupling : Reacting the benzo[d]thiazole intermediate with a piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution, optimized at 80–100°C in DMF .

Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via a nucleophilic aromatic substitution (SNAr) reaction, requiring anhydrous conditions and a base like triethylamine .
Critical Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group integration). 2D NMR (COSY, HSQC) resolves piperazine ring conformation .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
  • FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-N (1250 cm⁻¹) confirm functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC50 values are determined via dose-response curves (0.1–100 µM) .
  • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure; compare to controls (e.g., doxorubicin) .
  • Positive Controls : Include structurally similar compounds (e.g., piperazine-linked benzo[d]thiazoles) to benchmark activity .

Advanced Research Questions

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (37°C, pH 7.4), hepatic microsomal metabolism, and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites; synthesize major metabolites for activity comparison .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. What computational approaches predict the compound’s target selectivity and off-target risks?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize targets with Glide scores < -7 kcal/mol .
  • Machine Learning : Train QSAR models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes in target-ligand complexes .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

  • Methodological Answer :
  • Functional Group Variation : Systematically modify substituents (Table 1) and test activity:
PositionModificationBiological ImpactReference
Benzo[d]thiazole C-4/C-7Replace OMe with Cl or CF₃Increased lipophilicity & kinase inhibition
Piperazine N-1Substitute with methyl or acetylAlters pharmacokinetics
Sulfonyl GroupReplace 4-OMe with nitro or aminoModulates electron-withdrawing effects
  • Bioisosteric Replacement : Swap sulfonyl with phosphonate or carbonyl groups to enhance metabolic stability .

Methodological Notes

  • Contradictory Data : If in vitro cytotoxicity (IC50 = 2 µM) conflicts with in vivo tumor reduction (e.g., <20% in xenografts), validate assay conditions (e.g., hypoxia vs. normoxia) and check for efflux pump overexpression (e.g., P-gp) .
  • Advanced Synthesis : For scale-up, replace column chromatography with recrystallization (ethanol/water) or switch to continuous flow reactors to improve yield (85% → 92%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.